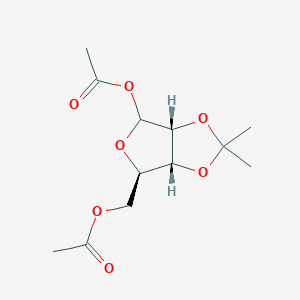

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose: is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of acetyl and isopropylidene groups, which provide it with unique chemical properties. It is commonly used in organic synthesis and has applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose typically involves the protection of the hydroxyl groups of D-ribose. The process begins with the formation of the isopropylidene acetal by reacting D-ribose with acetone in the presence of an acid catalyst. This step protects the 2,3-hydroxyl groups. Subsequently, the remaining hydroxyl groups are acetylated using acetic anhydride and a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose undergoes various chemical reactions, including:

Hydrolysis: The acetyl and isopropylidene groups can be hydrolyzed under acidic or basic conditions to yield D-ribose.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: D-ribose.

Oxidation: Carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of 1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of biologically active intermediates. Additionally, its acetyl and isopropylidene groups can influence the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose can be compared with other similar compounds, such as:

Methyl 2,3-O-isopropylidene-β-D-ribofuranoside: Similar structure but with a methyl group instead of acetyl groups.

1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose: Lacks the isopropylidene group but has additional acetyl groups.

1-O-acetyl-2,35,6-di-O-isopropylidene-D-mannofuranose: Contains both acetyl and isopropylidene groups but differs in the sugar backbone.

These compounds share some chemical properties but differ in their specific reactivities and applications, highlighting the uniqueness of this compound.

Actividad Biológica

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is a modified form of D-ribose, characterized by the addition of acetyl and isopropylidene groups. These modifications enhance its stability and influence its interactions with biological molecules. The compound's solubility in organic solvents such as acetone and methanol facilitates its use in various biochemical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound mimics natural ribonucleosides, allowing it to interact with enzymes like ribonucleases and glycosidases. This interaction can modify enzymatic activity and influence metabolic pathways related to carbohydrate metabolism.

- Cellular Uptake : It is taken up by cells through nucleoside transporters, which facilitates its localization to specific cellular compartments where it exerts its effects.

- Gene Expression : By being incorporated into nucleic acids, it can affect gene expression and cellular metabolism. This incorporation can lead to alterations in cellular functions such as proliferation and apoptosis.

Antiviral and Anticancer Properties

Research indicates that derivatives of D-ribose exhibit antiviral and anticancer activities. For instance, studies on α-D-ribofuranose analogues have shown promising results in inhibiting viral replication and exhibiting cytotoxic effects against cancer cell lines . The structural modifications in this compound may enhance these effects by improving metabolic stability and bioavailability.

Analgesic and Anti-inflammatory Effects

In animal models, certain derivatives of ribofuranose have demonstrated significant analgesic and anti-inflammatory properties. For example, compounds derived from ribofuranose have been shown to reduce pain response in tail immersion tests and inhibit paw edema in carrageenan-induced inflammation models . These findings suggest that this compound may similarly influence pain pathways.

Dosage Effects

The biological activity of this compound varies with dosage:

- Low Doses : At low concentrations, the compound enhances cellular functions and promotes metabolic activity.

- High Doses : Conversely, high doses can lead to cytotoxicity and adverse physiological responses.

This biphasic response underscores the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

The compound participates in ribose metabolism by interacting with key enzymes such as ribokinase. These interactions can alter metabolic fluxes and impact the levels of critical metabolites within cells.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

[(3aR,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-6(13)15-5-8-9-10(19-12(3,4)18-9)11(17-8)16-7(2)14/h8-11H,5H2,1-4H3/t8-,9-,10-,11?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXYQWRRURBBJ-QHPFDFDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C2C(C(O1)OC(=O)C)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]2[C@H](C(O1)OC(=O)C)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.